molecular formula C2H8Cl2N4S2 B086961 Formamidine disulfide dihydrochloride CAS No. 14807-75-1

Formamidine disulfide dihydrochloride

Cat. No.: B086961
CAS No.: 14807-75-1
M. Wt: 223.2 g/mol
InChI Key: BFJQSCVWXZOXGK-UHFFFAOYSA-N
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Description

Formamidine disulfide dihydrochloride is a chemical compound with the molecular formula C2H6N4S2·2HCl. It is known for its strong oxidizing properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a disulfide bond, which imparts unique chemical reactivity.

Mechanism of Action

Target of Action

Formamidine disulfide dihydrochloride (FASCl) primarily targets intrinsic defects in perovskite-based solar cells, specifically the iodine vacancies . These vacancies are known to induce strong electron localization, becoming deep traps and recombination centers upon photoexcitation .

Mode of Action

FASCl operates as a strong oxidant or electron scavenger . The FAS 2+ ion in FASCl substitutes for the FA+ ion, causing the iodine vacancy to lose the strongly localized electrons and removes the deep traps . This action effectively manipulates the intrinsic defects, which is a critical issue for realizing highly efficient solar cells .

Biochemical Pathways

The incorporation of FASCl induces the formation of intermediate phases with a perovskite precursor . This process effectively stabilizes the black α-phase FAPbI3 and retards the crystallization rate, leading to compact full-coverage perovskite layers with high crystallinity and a large grain size .

Result of Action

The result of FASCl’s action is a remarkable increase in the power conversion efficiency (PCE) of solar cells . The optimal unit device exhibits a PCE of 23.11%, a stabilized power output (SPO) of 22.83%, a low voltage deficit of 0.343 V, and a notable fill factor of 83.4% . Moreover, the perovskite solar modules (PSMs) achieve PCE values of 20.75% and 17.44% for the active areas of 23.27 and 59.33 cm2, respectively .

Action Environment

The action of FASCl is influenced by environmental factors. Without encapsulation, the device retains approximately 92.5% and 91.7% of its initial efficiency after 1000 hours of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively . This suggests that FASCl’s action, efficacy, and stability are significantly influenced by temperature and humidity conditions.

Biochemical Analysis

Biochemical Properties

Formamidine disulfide dihydrochloride plays a significant role in biochemical reactions. It is used as a strong oxidant or electron scavenger . The FAS 2+ ion in this compound can substitute for the FA + ion, causing the iodine vacancy to lose the strongly localized electrons and remove the deep traps . This property makes it a critical component in the manipulation of intrinsic defects, particularly in the field of solar cell technology .

Cellular Effects

The cellular effects of this compound are primarily observed in its application in perovskite solar cells. The incorporation of this compound induces the formation of intermediate phases with a perovskite precursor, which can effectively stabilize the black α-phase FAPbI3 and retard the crystallization rate . This leads to compact full-coverage perovskite layers with high crystallinity and a large grain size .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its strong oxidant properties. The FAS 2+ ion in this compound acts as an electron scavenger, substituting for the FA + ion and causing the iodine vacancy to lose the strongly localized electrons . This process removes the deep traps, thereby manipulating intrinsic defects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in the context of perovskite solar cells, devices incorporating this compound retain approximately 92.5% and 91.7% of their initial efficiency after 1000 hours of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamidine disulfide dihydrochloride can be synthesized through the reaction of formamidine hydrochloride with sulfur. The reaction typically occurs in an acidic medium, such as hydrochloric acid, to facilitate the formation of the disulfide bond. The reaction conditions often involve controlled temperatures and concentrations to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process may include the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The compound is typically produced in crystalline form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Formamidine disulfide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in acidic or basic conditions, depending on the desired outcome .

Major Products Formed

The major products formed from these reactions include thiourea, formamidine sulfenic acid, and formamidine sulfinic acid. These products are often intermediates in further chemical transformations .

Scientific Research Applications

Formamidine disulfide dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Formamidine disulfide dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its strong oxidizing properties and the presence of the disulfide bond, which imparts distinct chemical reactivity and makes it valuable in various applications.

Properties

CAS No.

14807-75-1

Molecular Formula

C2H8Cl2N4S2

Molecular Weight

223.2 g/mol

IUPAC Name

[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium;dichloride

InChI

InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H

InChI Key

BFJQSCVWXZOXGK-UHFFFAOYSA-N

SMILES

C(=N)(N)SSC(=N)N.Cl.Cl

Canonical SMILES

C(=[NH2+])(N)SSC(=[NH2+])N.[Cl-].[Cl-]

14807-75-1

Pictograms

Irritant

Related CAS

3256-06-2 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the decomposition behavior of formamidine disulfide dihydrochloride in aqueous solutions?

A1: this compound ((NH2)2CSSC(NH2)22+ 2Cl–) decomposes in aqueous solutions, and this process is influenced by pH. The decomposition is general base catalyzed, meaning its rate increases with increasing pH. []

Q2: What are the intermediate products formed during the reaction of thiourea with hydrogen peroxide under different pH conditions?

A2: 13C NMR studies have revealed that the reaction pathway of thiourea with hydrogen peroxide varies depending on the pH:

  • Acidic/Neutral pH (4.0-7.0): Thiourea dioxide forms as an intermediate, which further hydrolyzes to produce sulfonate anion and urea. []
  • Highly Acidic pH (<1): The reaction primarily yields this compound, which then decomposes at pH values above 1. []

Q3: How does this compound modification impact the performance of ZnO electron transport layers in perovskite solar cells?

A3: Modifying ZnO electron transport layers (ETLs) with this compound (FADD) leads to a significant reduction in charge recombination at the interface between the perovskite and the ETL. This is attributed to the efficient passivation of defects facilitated by FADD. Consequently, perovskite solar cells incorporating the FADD-modified ZnO ETLs exhibit enhanced efficiency and improved long-term thermal stability. []

Q4: How does this compound affect the mechanical properties of ZnO electron transport layers in flexible perovskite solar cells?

A4: Incorporation of this compound (FADD) into ZnO ETLs influences their mechanical properties, effectively regulating the Young's modulus (or Derjaguin-Muller-Toporov (DMT) modulus) of the ZnO layer. This regulation helps dissipate stress concentrations at the interface between the perovskite and the ETL, effectively mitigating crack formation and enhancing the mechanical stability of the solar cells, particularly under bending stress. []

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